2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)-
Overview
Description
2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- is a chiral compound with significant importance in organic chemistry It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- typically involves the use of chiral starting materials. One common method involves the α-alkylation of N-borane complexes derived from chiral 1-arylethylamine. For instance, the diastereomerically pure borane N-((S)-1-phenylethyl)azetidine-2-carbonitrile complex can be treated with lithium diisopropylamide (LDA) at low temperatures, followed by the addition of benzyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Medicine: This compound is explored for its potential in drug development, particularly in designing inhibitors and other therapeutic agents.
Industry: It finds applications in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on enzymes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
L-Azetidine-2-carboxylic acid: An analog of proline, known for its role in inhibiting collagen synthesis.
2-Substituted azetidine-2-carbonitriles: These compounds are synthesized from chiral 1-arylethylamine and have applications in organic synthesis.
Uniqueness
2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- is unique due to its specific chiral configuration and the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Properties
IUPAC Name |
methyl (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(11-6-4-3-5-7-11)14-9-8-12(14)13(15)16-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYIXIBSKQXTLX-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@H]2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451311 | |
Record name | methyl (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204274-29-3 | |
Record name | methyl (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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